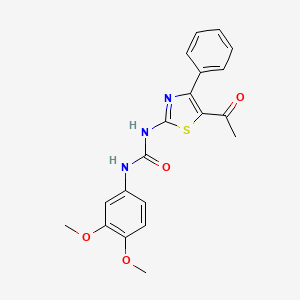
1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea, also known as TDZ or thidiazuron, is a synthetic plant growth regulator that has been extensively studied for its biochemical and physiological effects. TDZ is a potent cytokinin that has been shown to promote cell division and differentiation in plants, and has been used in tissue culture and plant regeneration studies.
作用机制
1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea acts as a cytokinin by binding to the cytokinin receptors in plant cells and activating downstream signaling pathways that promote cell division and differentiation. 1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea has been shown to have a higher binding affinity to cytokinin receptors than other cytokinins, which may explain its potent activity.
Biochemical and Physiological Effects:
1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea has been shown to promote shoot and root regeneration in plant tissue culture studies. It has also been shown to induce somatic embryogenesis and enhance plant growth in various plant species. 1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea has been reported to increase the levels of endogenous cytokinins in plants, which may contribute to its growth-promoting effects.
实验室实验的优点和局限性
One advantage of 1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea is its potent cytokinin activity, which makes it a useful tool for promoting plant growth and regeneration in tissue culture studies. However, 1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea can be toxic to plants at high concentrations, which may limit its use in some experiments. 1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea is also relatively expensive compared to other cytokinins, which may be a limitation for some researchers.
未来方向
There are many potential future directions for 1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea research. One area of interest is the molecular mechanisms underlying 1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea's cytokinin activity, which could lead to the development of more potent cytokinins for plant tissue culture studies. Another area of interest is the use of 1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea in plant breeding and genetic engineering, where it could be used to induce somatic embryogenesis and facilitate the regeneration of transgenic plants. Finally, 1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea's potential as a growth-promoting agent in agriculture and horticulture could be explored further, with the aim of developing more sustainable and efficient farming practices.
合成方法
1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea can be synthesized by reacting 2-aminothiazole with acetic anhydride to form 2-acetylthiazole, which is then reacted with phenyl isocyanate to form 1-(5-acetyl-4-phenylthiazol-2-yl)urea. This compound is then reacted with 3,4-dimethoxyphenyl isocyanate to form 1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea.
科学研究应用
1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea has been widely used in plant tissue culture and regeneration studies due to its potent cytokinin activity. It has been shown to promote shoot and root regeneration in various plant species, including Arabidopsis, tobacco, and potato. 1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea has also been used to induce somatic embryogenesis in plants, which has potential applications in plant breeding and genetic engineering.
属性
IUPAC Name |
1-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-12(24)18-17(13-7-5-4-6-8-13)22-20(28-18)23-19(25)21-14-9-10-15(26-2)16(11-14)27-3/h4-11H,1-3H3,(H2,21,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRIDOWUBKIATRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)NC(=O)NC2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide](/img/structure/B2791885.png)

![N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,6-difluorobenzamide](/img/structure/B2791888.png)
![N-[4-(aminosulfonyl)phenyl]-8-ethoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxamide](/img/structure/B2791891.png)
![4-(Trifluoromethyl)bicyclo[2.2.1]heptane-1-carbonitrile](/img/structure/B2791892.png)
![4-(1'-Isopropyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2791894.png)
![3-butyl-9-(3-chlorophenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2791895.png)
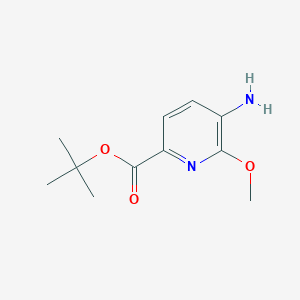
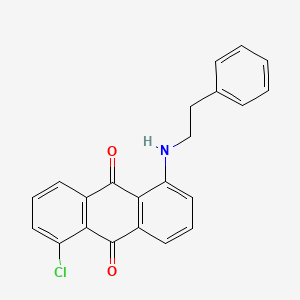
![(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2791901.png)
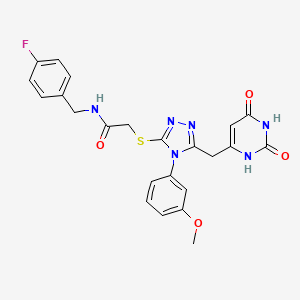

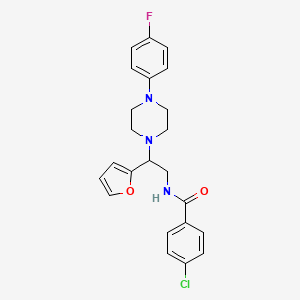
![(3R,4R)-4-Cyclohexyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2791907.png)